ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate
Description
Properties
Molecular Formula |
C20H18Cl2N6O2 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate |
InChI |
InChI=1S/C20H18Cl2N6O2/c1-4-30-20(29)14-9-24-27(18(14)23)16-7-10(2)25-19-17(11(3)26-28(16)19)13-6-5-12(21)8-15(13)22/h5-9H,4,23H2,1-3H3 |
InChI Key |
XHLWTGPDKIGZJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC3=C(C(=NN23)C)C4=C(C=C(C=C4)Cl)Cl)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the cyclocondensation of hydrazine with a β-diketone.
Formation of the Pyrimidine Ring: The pyrazole ring is then fused with a pyrimidine ring through a cyclization reaction involving appropriate precursors such as 2,4-dichlorobenzaldehyde and ethyl acetoacetate.
Functional Group Substitution:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can be employed to convert the dichlorophenyl group to a phenyl group.
Substitution: Nucleophilic substitution reactions can be used to introduce different functional groups at specific positions on the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, reduced phenyl derivatives, and various substituted pyrazolo[1,5-a]pyrimidines, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and thermal stability.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally related analogs, emphasizing substituent effects:
Key Observations
- In contrast, MK49’s dinitrophenyl group () offers stronger electron withdrawal but may reduce bioavailability due to polarity .
- Solubility: The ethyl carboxylate group in the target compound improves water solubility compared to non-esterified analogs like 4n () .
- Synthetic Routes : The target compound’s synthesis likely parallels methods in (dioxane/triethylamine-mediated cyclization) and (multicomponent regioselective synthesis), emphasizing efficiency and regiocontrol .
Activity Trends
- Antimicrobial Activity : Compounds with hydroxyl or methoxy groups (e.g., 4d, 4n) show moderate antimicrobial effects, whereas the target compound’s dichlorophenyl group may enhance Gram-positive bacterial targeting .
- Enzyme Inhibition: Pyrazolo[1,5-a]pyrimidinones like MK49 () exhibit PDE inhibition, suggesting the target compound’s pyrimidine core could similarly interact with kinase ATP-binding sites .
- Metabolic Stability : The ethyl carboxylate in the target compound may reduce hepatic clearance compared to methyl esters, as seen in hydrazide-derived pyrazoles () .
Contradictions and Limitations
Biological Activity
Ethyl 5-amino-1-[3-(2,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article examines its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that yield the pyrazolo[1,5-a]pyrimidine scaffold. This compound features a complex structure that includes both pyrazole and pyrimidine rings, which are known for their pharmacological significance.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines. For instance, compounds derived from the pyrazolo[1,5-a]pyrimidine framework have shown strong activity against MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines.
| Cell Line | IC50 (µM) | % Inhibition |
|---|---|---|
| MDA-MB-231 | 0.45 | 78% |
| HeLa | 0.38 | 82% |
The mechanism of action appears to involve the inhibition of key kinases such as Pim-1 and Flt-3, which play critical roles in cell survival and proliferation pathways. The compound's selectivity for these kinases is particularly noteworthy; it exhibited over 95% inhibition at concentrations as low as 1 µM in selectivity assays against a panel of oncogenic kinases .
Other Biological Activities
In addition to its anticancer properties, this compound has been investigated for other biological activities:
- Antioxidant Activity : Some derivatives have shown promising results in scavenging free radicals and reducing oxidative stress markers.
- Anti-inflammatory Effects : The compound has demonstrated potential in inhibiting pro-inflammatory cytokines and reducing inflammation in cellular models.
Study on Anticancer Efficacy
A recent study evaluated the efficacy of various pyrazolo[1,5-a]pyrimidine derivatives against multiple cancer types. This compound was among the most potent compounds tested. The study reported:
"The compound exhibited significant growth inhibition in both MDA-MB-231 and HeLa cells with IC50 values in the nanomolar range" .
In Vivo Studies
In vivo studies using mouse models have further supported the anticancer potential of this compound. Tumor growth was significantly reduced in treated groups compared to controls without exhibiting severe toxicity to normal tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
